Dihexyl phenyl phosphate
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Overview
Description
Dihexyl phenyl phosphate is an organophosphorus compound characterized by the presence of two hexyl groups and one phenyl group attached to a phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl phenyl phosphate can be synthesized through the esterification of phenyl phosphoric acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The process involves the controlled addition of phenyl phosphoric acid and hexanol, along with a catalyst, into the reactor. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Dihexyl phenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenyl phosphoric acid and hexanol.
Oxidation: It can be oxidized to form this compound oxide.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the reagent.
Oxidation: Carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to achieve substitution.
Major Products Formed:
Hydrolysis: Phenyl phosphoric acid and hexanol.
Oxidation: this compound oxide.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
Scientific Research Applications
Dihexyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized as a flame retardant in plastics and as a plasticizer in the production of flexible polymers.
Mechanism of Action
The mechanism of action of dihexyl phenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Dihexyl phosphate: Similar structure but lacks the phenyl group.
Phenyl phosphate: Contains a phenyl group but lacks the hexyl groups.
Diphenyl phosphate: Contains two phenyl groups instead of hexyl groups.
Uniqueness: Dihexyl phenyl phosphate is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
33898-82-7 |
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Molecular Formula |
C18H31O4P |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
dihexyl phenyl phosphate |
InChI |
InChI=1S/C18H31O4P/c1-3-5-7-12-16-20-23(19,21-17-13-8-6-4-2)22-18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 |
InChI Key |
DQLJOCWRWFJZMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(OCCCCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
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